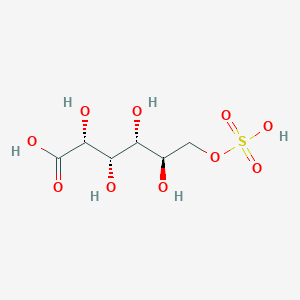

Gluconate 6-sulfate

Description

Gluconate 6-sulfate is a sulfated derivative of gluconic acid, where a sulfate group (-SO₃⁻) is esterified at the sixth carbon position. Sulfated carbohydrates are critical in biological systems for their roles in molecular recognition, enzyme regulation, and structural stabilization . For instance, sulfation patterns in glycosaminoglycans (GAGs) like chondroitin 6-sulfate influence enzymatic degradation and ligand binding .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-sulfooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O10S/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H,13,14,15)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNVLPBLRLGASF-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143577 | |

| Record name | Gluconate 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10092-88-3 | |

| Record name | Gluconate 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconate 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gluconate 6-sulfate typically involves the sulfonation of gluconic acid or its derivatives. One common method is the reaction of gluconic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is carefully regulated to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, this compound can be produced through a continuous process involving the sulfonation of gluconic acid in large reactors. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Gluconate 6-sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives with higher oxidation states.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Gluconate 6-sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities.

Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.

Industry: In industrial applications, this compound is used in the formulation of cleaning agents, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of gluconate 6-sulfate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Gluconate 6-Phosphate

Gluconate 6-phosphate (C₆H₁₁O₉P³⁻) is a phosphorylated derivative central to the pentose phosphate pathway (PPP), where it serves as a precursor for nucleotide synthesis and redox balance . Key differences include:

- Functional Group : A phosphate group (-PO₄³⁻) replaces the sulfate in gluconate 6-sulfate. This alters charge density and molecular interactions.

- Metabolic Role: Gluconate 6-phosphate is enzymatically converted to ribulose 5-phosphate via 6-phosphogluconate dehydrogenase, a step critical for NADPH production .

- Stability : Phosphorylated compounds are generally more stable in aqueous solutions than sulfated esters, which may hydrolyze under acidic conditions .

Table 1: this compound vs. Gluconate 6-Phosphate

Chondroitin 4-Sulfate and 6-Sulfate

Chondroitin sulfates are sulfated GAGs with distinct biological activities depending on sulfation position. For example:

- Chondroitin 4-Sulfate (C4S) : Degraded by specific enzymes (e.g., tadpole tail fin preparations), unlike chondroitin 6-sulfate (C6S), which is resistant .

- Chondroitin 6-Sulfate (C6S) : Resists enzymatic cleavage in certain contexts, suggesting sulfation position dictates substrate specificity .

this compound may exhibit similar positional sensitivity in interactions with sulfatases or binding proteins.

D-Glucosamine 6-Sulfate

This compound, a sulfated amino sugar, is structurally analogous to this compound but includes an amine group at C2. Sulfation at C6 enhances its role in extracellular matrix interactions and heparin-like anticoagulant activity .

Q & A

Q. Methodological Answer :

- Isotopic tracing : Use -labeled this compound to track incorporation into glycosaminoglycans (GAGs) via autoradiography.

- Knockout models : Employ CRISPR-Cas9 to silence sulfotransferases (e.g., GALNS) and assess metabolic perturbations.

- Multi-omics integration : Pair transcriptomic data (RNA-seq) with sulfated metabolite profiles (LC-MS) to identify pathway linkages .

Basic: What databases and search strategies are recommended for retrieving peer-reviewed studies on this compound?

Methodological Answer :

Use Google Scholar with advanced operators:

"this compound" AND (synthesis OR metabolism)for synthesis pathways."this compound" AND (chondroitinase OR sulfatase)for enzymatic studies.

Filter results by:- Citation count (>20 citations for seminal works).

- Date range (2015–2025 for recent methodologies).

Avoid non-peer-reviewed sources (e.g., Benchchem) by excludingsite:benchchem.com.

Advanced: How should researchers address variability in sulfated compound quantification across different analytical platforms?

Q. Methodological Answer :

- Cross-platform calibration : Use certified reference materials (CRMs) from NIST or Sigma-Aldrich.

- Inter-laboratory validation : Share blinded samples with collaborators to assess reproducibility.

- Data normalization : Apply machine learning algorithms (e.g., random forest regression) to correct for platform-specific biases .

Basic: What are the critical parameters for ensuring reproducibility in this compound stability studies?

Q. Methodological Answer :

- Temperature control : Store samples at −80°C with desiccants to prevent hydrolysis.

- pH monitoring : Use buffered solutions (e.g., Tris-HCl, pH 7.4) during experiments.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare degradation rates via HPLC .

Advanced: How can conflicting data on this compound’s role in inflammatory pathways be systematically analyzed?

Q. Methodological Answer :

- Meta-analysis : Aggregate data from PubMed and Scopus using PRISMA guidelines.

- Subgroup stratification : Differentiate studies by cell type (e.g., macrophages vs. chondrocytes).

- Pathway enrichment analysis : Tools like DAVID or Metascape can identify conserved signaling nodes (e.g., NF-κB) .

Advanced: What computational tools are available for predicting this compound’s interactions with sulfatases?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.